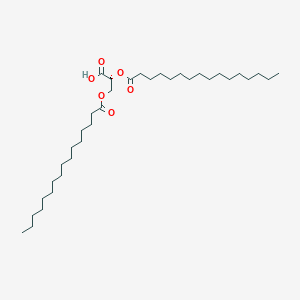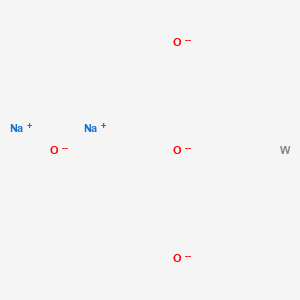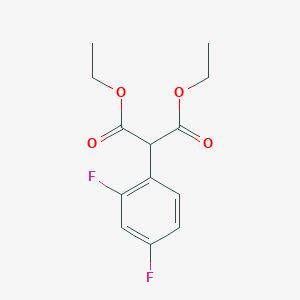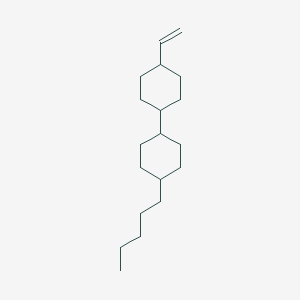
(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)
Overview
Description
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives, such as trans-1,4-cyclohexanedimethanol, has been extensively studied to understand their conformational space and polymorphism. The study on trans-1,4-cyclohexanedimethanol revealed that the bi-equatorial conformers are more stable than the bi-axial ones, and the hydroxymethyl substituents prefer gauche/anti or gauche+/gauche− conformations. This stability is influenced by the nature of intermolecular hydrogen bonding networks, which was confirmed through a combination of techniques including DSC, PLTM, and XRD .
Synthesis Analysis
A highly active Cu-catalytic system using cis-1,2-cyclohexanediol as a ligand has been developed for the synthesis of various sulfides, including aryl, heteroaryl, and vinyl sulfides. This system is noted for its mild reaction conditions and high functional group tolerance, which could potentially be applied to the synthesis of derivatives of cyclohexane such as "(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)" .
Chemical Reactions Analysis
The thermal degradation of 1,4-polybutadienes, which can be related to the behavior of cyclohexane derivatives under thermal stress, shows that the cis/trans ratio significantly affects the volatile products formed. For instance, with an increase in trans content, the production of 4-vinyl-1-cyclohexene decreases, while cyclopentene and 1,3-cyclohexadiene increase. This indicates that the molecular structure, particularly the cis/trans configuration, plays a crucial role in the chemical reactions and degradation pathways of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives can be inferred from studies on similar compounds. For example, the crystal and molecular structures of trans, trans-4'-alkylbicyclohexyl-4-carbonitriles show that the cyclohexyl rings adopt a chair conformation and the alkyl groups a trans-conformation. These compounds exhibit liquid crystalline phases at higher temperatures, which suggests that "(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)" may also display similar phase behavior .
Scientific Research Applications
-
Organic Chemistry
- Cyclohexane compounds are often studied in the field of organic chemistry .
- They are used to illustrate cis/trans and axial/equatorial relationships in six-membered rings .
- The study of these compounds involves drawing structures to show these relationships and understanding the common “chair” conformation .
-
Stereoselective Synthesis
- Stereoselective synthesis is another field where cyclohexane compounds are studied .
- A study presented a new strategy for the preparation and isolation of a cyclohexane compound from its highly polar reaction media .
- The method involved using Ambertite resin, without the need for derivatization, column chromatography or extraction with organic solvents .
-
Cis-Trans Isomerism in Cycloalkanes
- This is a concept in organic chemistry where the spatial arrangement of atoms or groups in a molecule can lead to different isomers .
- For example, in a molecule like trans-1,2-Dimethylcyclopropane, one of the methyl substituents is on the upper face of the ring and one is on the lower face which makes them trans to each other .
-
Fused Rings
-
Axial and Equatorial Bonds in Cyclohexane
- This concept in organic chemistry involves the understanding of the spatial arrangement of atoms or groups in a molecule, specifically in cyclohexane .
- The twelve hydrogens in cyclohexane are not structurally equivalent. Six of them are located about the periphery of the carbon ring, and are termed equatorial. The other six are oriented above and below the approximate plane of the ring (three in each location), and are termed axial because they are aligned parallel to the symmetry axis of the ring .
-
Modular Synthesis of Cyclic cis- and trans-1,2-diamine Derivatives
- This is a method development in organic synthesis involving aminodienes .
- Aminodienes can be easily prepared from condensations of unsaturated carbonyl compounds and amines and exhibit high reactivity in normal-electron demand cycloadditions and nucleophilic additions due to their high-lying HOMO (highest occupied molecular orbital) .
properties
IUPAC Name |
1-ethenyl-4-(4-pentylcyclohexyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h4,16-19H,2-3,5-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEUVXQGVOQDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010227 | |
| Record name | trans-4-pentyl-trans-4'-vinylbicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) | |
CAS RN |
129738-34-7 | |
| Record name | trans-4-pentyl-trans-4'-vinylbicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Pentyl-4'-trans-vinyl-[1,1'-bicyclohexyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

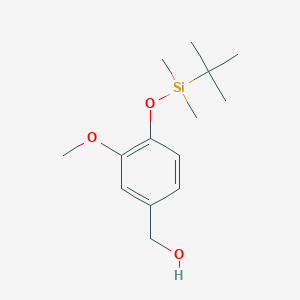

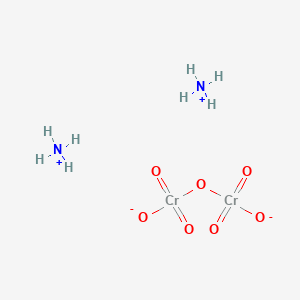
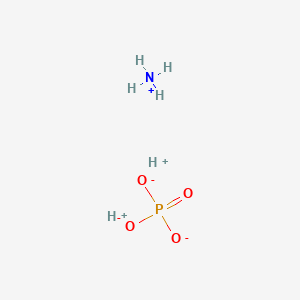
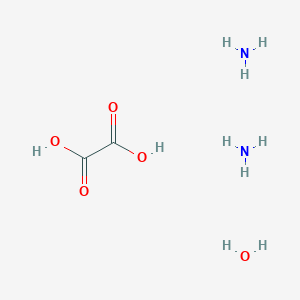
![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)
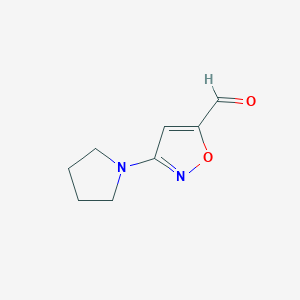

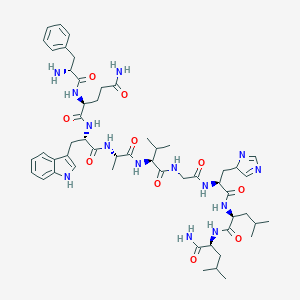
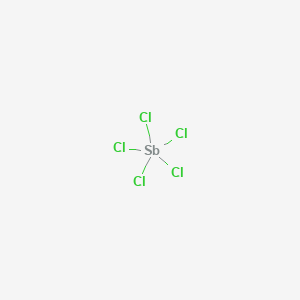
![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)
